molecular formula C12H12N2O2 B8620760 1-ethyl-3-(2-nitro-vinyl)-1H-indole

1-ethyl-3-(2-nitro-vinyl)-1H-indole

Cat. No.: B8620760
M. Wt: 216.24 g/mol
InChI Key: SAXPNASNQGXAJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-3-(2-nitro-vinyl)-1H-indole is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

1-ethyl-3-(2-nitroethenyl)indole

InChI

InChI=1S/C12H12N2O2/c1-2-13-9-10(7-8-14(15)16)11-5-3-4-6-12(11)13/h3-9H,2H2,1H3

InChI Key

SAXPNASNQGXAJV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=C[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Ethyl-1H-indole-3-carbaldehyde (I-38b: 5.2 g, 29.885 mmol), nitromethane (46.81 mL, 866.66 mmol) and ammonium acetate (1.17 g, 15.241 mmol) were taken in a reaction flask. The flask was refluxed for 16 hours under nitrogen atmosphere. The reaction was monitored by TLC (25% ethylacetate in hexane). The reaction mixture was cooled to room temperature and the reaction mixture was partitioned between water and ethylacetate. The organic layer was washed with water, brine solution, dried over Na2SO4 and concentrated to afford 4.8 g of the product (75% yield).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
46.81 mL
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
75%

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